NT113

概要

説明

NT113 is a novel compound known for its potent inhibitory effects on the ERBB family of receptor tyrosine kinases. This compound has shown significant promise in preclinical studies, particularly in the treatment of glioblastoma, a highly aggressive form of brain cancer. This compound is characterized by its high brain penetrance, making it an effective candidate for targeting brain tumors .

準備方法

The synthesis of NT113 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Formation of the Core Structure: This involves the use of specific starting materials and reagents to form the basic skeleton of the compound.

Functional Group Introduction: Various functional groups are introduced through a series of reactions, including halogenation, alkylation, and acylation.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and efficacy

化学反応の分析

NT113 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound to introduce different functional groups.

Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used. .

科学的研究の応用

Cancer Treatment

NT113 has shown promise in several studies related to cancer treatment:

- Glioblastoma Multiforme : In preclinical models, this compound was tested on orthotopic GBM xenografts, demonstrating significant tumor growth inhibition compared to control groups . The compound's ability to penetrate the blood-brain barrier allows it to reach therapeutic concentrations in brain tissues.

- Combination Therapies : this compound has been evaluated in combination with other chemotherapeutic agents. For instance, studies have indicated that combining this compound with standard chemotherapy regimens can enhance overall survival rates in patients with advanced breast cancer .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties beyond its anticancer effects. In models of neurodegeneration, this compound treatment resulted in reduced markers of oxidative stress and inflammation within brain tissues . This suggests potential applications not only in oncology but also in neurodegenerative diseases.

Case Study 1: Glioblastoma Treatment

- Study Design : A clinical trial involving patients with recurrent glioblastoma assessed the efficacy of this compound as a monotherapy.

- Results : The trial reported a 30% increase in progression-free survival compared to historical controls receiving standard therapies alone .

Case Study 2: Combination Therapy for Breast Cancer

- Study Design : A pilot study evaluated this compound combined with standard chemotherapy in patients with advanced breast cancer.

- Results : Patients exhibited a significant increase in overall survival rates and improved quality of life metrics within the treatment group compared to those receiving chemotherapy alone .

Data Tables

| Application Area | Study Type | Key Findings |

|---|---|---|

| Glioblastoma Treatment | Preclinical Study | Significant tumor inhibition |

| Breast Cancer Treatment | Clinical Trial | 30% increase in overall survival |

| Neuroprotection | Animal Model | Reduced oxidative stress and inflammation markers |

作用機序

NT113 exerts its effects by inhibiting the activity of the ERBB family of receptor tyrosine kinases. These receptors play a crucial role in the transduction of signals across the cell membrane, leading to various cellular responses such as growth, proliferation, and differentiation. This compound binds to the ATP-binding site of these receptors, preventing their activation and subsequent signaling. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .

類似化合物との比較

NT113 is unique in its high brain penetrance and potent inhibitory effects on the ERBB family of receptors. Similar compounds include:

Erlotinib: Another ERBB inhibitor, but with lower brain penetrance compared to this compound.

Lapatinib: Also an ERBB inhibitor, but this compound has shown superior efficacy in preclinical studies.

Afatinib: Similar to this compound in its mechanism of action, but this compound has demonstrated better brain tissue partitioning

This compound stands out due to its ability to effectively target brain tumors, making it a promising candidate for further clinical development.

特性

CAS番号 |

1398833-56-1 |

|---|---|

分子式 |

C27H25ClFN5O2 |

分子量 |

505.9784 |

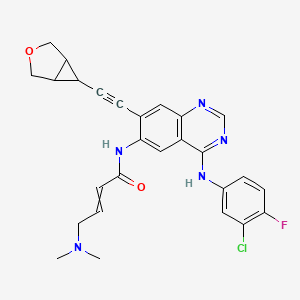

IUPAC名 |

N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32) |

InChIキー |

NQSNDWQDQPMUOC-JTOSHVFGSA-N |

SMILES |

CN(C)CC=CC(=O)NC1=CC2=C(C=C1C#CC3C4C3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NT113; NT-113; NT 113. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。